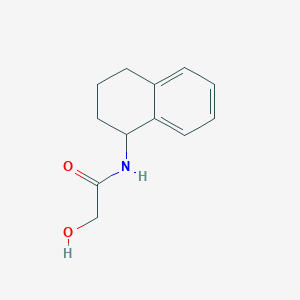

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the molecular weight of 205.26 . It is a solid substance at room temperature .

Molecular Structure Analysis

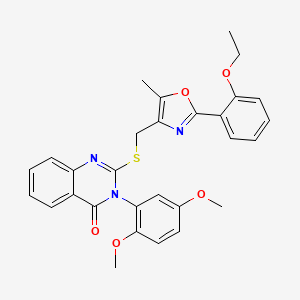

The IUPAC name of this compound is “2-hydroxy-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide” and its InChI code is "1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15)" . This suggests that the compound has a tetrahydronaphthalenyl group attached to an acetamide group via a nitrogen atom, and a hydroxy group attached to the second carbon of the acetamide group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.25 .Aplicaciones Científicas De Investigación

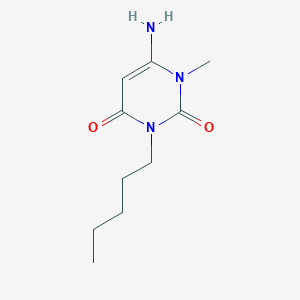

Novel Hydroxamic Acid-based Inhibitor

A compound containing a metal-chelating hydroxamate group, closely related to 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, demonstrated potent APN activity inhibition and inhibited the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, showcasing potential anti-angiogenic activity (Lee et al., 2005).

Enamides Synthesis from Ketones

Research on the synthesis of enamides from ketones, particularly involving compounds like N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, indicates significant progress in the development of chiral amines, palladium-catalyzed reactions, and waste disposal methods. This synthesis pathway emphasizes the importance of such compounds in organic chemistry and potential pharmaceutical applications (Zhao et al., 2011).

Synthesis of Halo-Indanones and Tetralones

A method involving the regioselective oxidation of compounds similar to this compound, followed by acidic hydrolysis, has been developed for synthesizing 7-haloindanones and 8-halotetralones. This method highlights the potential for these compounds in creating haloindanone or halotetralone derivatives, which are valuable in various chemical syntheses (Nguyen et al., 2003).

Hydrogen, Stacking, and Halogen Bonding Study

An in-depth study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed the importance of N-H···O, C-H···O contacts, and weak C-H···π and Se···N interactions in stabilizing crystal structures. This research provides valuable insights into the design of new compounds with specific bonding characteristics for desired physical and chemical properties (Gouda et al., 2022).

One-Pot Synthesis Using Nano Magnetite

A study demonstrated the efficiency of Fe3O4 magnetic nanoparticles in the one-pot synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation. This research underscores the potential of nanotechnology in facilitating efficient, clean, and high-yield chemical synthesis processes (Mokhtary & Torabi, 2017).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOVZWCAMQWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2977549.png)

![5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2977550.png)

![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)

![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)

![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)